molecular formula C14H16O2 B14576290 2(1H)-Naphthalenone, 1-(1,1-dimethylethyl)-3-hydroxy- CAS No. 61601-22-7

2(1H)-Naphthalenone, 1-(1,1-dimethylethyl)-3-hydroxy-

Cat. No.: B14576290
CAS No.: 61601-22-7
M. Wt: 216.27 g/mol
InChI Key: NQCSYUAQQZAKEF-UHFFFAOYSA-N
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Description

2(1H)-Naphthalenone, 1-(1,1-dimethylethyl)-3-hydroxy- is an organic compound with a complex structure that includes a naphthalenone core substituted with a tert-butyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Naphthalenone, 1-(1,1-dimethylethyl)-3-hydroxy- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydroxylation using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Naphthalenone, 1-(1,1-dimethylethyl)-3-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2(1H)-Naphthalenone, 1-(1,1-dimethylethyl)-3-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Naphthalenone, 1-(1,1-dimethylethyl)-3-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-(1,1-dimethylethyl)-: Similar structure with a hydroxyl group and a tert-butyl group attached to a phenol ring.

    2-tert-Butylphenol: Another compound with a tert-butyl group attached to a phenol ring.

    2,4-Bis(1,1-dimethylethyl)phenol: Contains two tert-butyl groups attached to a phenol ring.

Uniqueness

2(1H)-Naphthalenone, 1-(1,1-dimethylethyl)-3-hydroxy- is unique due to its naphthalenone core, which provides distinct chemical properties compared to similar compounds with phenol or benzene cores. This uniqueness makes it valuable in specific applications where its structural features are advantageous .

Properties

CAS No.

61601-22-7

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

1-tert-butyl-3-hydroxy-1H-naphthalen-2-one

InChI

InChI=1S/C14H16O2/c1-14(2,3)12-10-7-5-4-6-9(10)8-11(15)13(12)16/h4-8,12,15H,1-3H3

InChI Key

NQCSYUAQQZAKEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C2=CC=CC=C2C=C(C1=O)O

Origin of Product

United States

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